1h-Cyclopenta[b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
269-67-0 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2 |
InChI Key |
YCAGCOUZKKZIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Cyclopenta B Quinoxaline and Its Derivatives
Established Synthetic Routes to the 1H-Cyclopenta[b]quinoxaline Core
The construction of the this compound framework can be achieved through several established synthetic approaches. These routes primarily involve the formation of the quinoxaline (B1680401) ring system by reacting a substituted benzene (B151609) precursor with a molecule that provides the necessary carbon atoms to complete the pyrazine (B50134) ring.
Condensation Reactions Involving o-Phenylenediamine (B120857) and Appropriate Carbonyl Compounds
One of the most classic and straightforward methods for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netnih.govsapub.orgchim.it This approach is highly versatile and can be adapted to create the this compound core.
In this specific synthesis, o-phenylenediamine is reacted with cyclopentane-1,2-dione. The reaction proceeds through a two-step mechanism. First, one of the amino groups of o-phenylenediamine nucleophilically attacks one of the carbonyl groups of the dione, forming a hemiaminal intermediate, which then dehydrates to form an imine (a Schiff base). Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic this compound ring system.
The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration steps. nih.govnih.gov Various catalysts and reaction conditions have been explored to improve the efficiency and yield of this type of condensation. nih.govnih.govorganic-chemistry.org
Table 1: General Condensation Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| o-Phenylenediamine | Cyclopentane-1,2-dione | This compound | Acid catalyst (e.g., acetic acid), Reflux |
Routes via 2,3-Dihydro-1H-cyclopenta[b]quinoxaline-1-ones as Precursors
More complex, multi-step synthetic pathways can provide access to a wider range of substituted this compound derivatives. One such strategy involves the use of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline-1-ones as key intermediates. These precursors can be synthesized and subsequently modified through a series of reactions to yield the desired final products.
The Beirut Reaction is a powerful method for synthesizing quinoxaline-1,4-dioxides. sbq.org.brresearchgate.net It involves the reaction of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with an enolate-forming species, such as a β-diketone or a β-ketoester. sbq.org.brnih.gov This reaction can be adapted to form a precursor for the this compound system.
By using a cyclic β-ketoester like a 2-oxocyclopentanecarboxylate as the enolate source, a reaction with benzofuroxan can be initiated. The enolate attacks the benzofuroxan, leading to a cyclization and the formation of a quinoxaline-1,4-dioxide fused with the cyclopentanone (B42830) ring. This intermediate contains the core structure that can be further elaborated. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or triethylamine, in a solvent like dimethylformamide (DMF). mdpi.com
The quinoxaline-1,4-dioxide intermediates produced via the Beirut Reaction possess two N-oxide functionalities. The Polonovski rearrangement is a classic reaction used for the deoxygenation of tertiary amine N-oxides. This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride. The N-oxide is activated by the acetylating agent, followed by the elimination of acetic acid, which leads to the reduction of the N-oxide. Applying the Polonovski rearrangement to the quinoxaline-1,4-dioxide precursor would remove the oxygen atoms from the nitrogen, yielding the corresponding quinoxaline derivative. This step is crucial for converting the N-oxide intermediate into the neutral aromatic quinoxaline ring system.
In synthetic sequences that utilize a β-ketoester in the initial Beirut Reaction, an ester group will be present on the resulting cyclopenta[b]quinoxaline ring system. Base-mediated hydrolysis is a standard procedure to convert this ester into a carboxylic acid. Using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, the ester is saponified. Subsequent acidification protonates the carboxylate salt to yield the carboxylic acid. This carboxylic acid group can then be retained in the final molecule or removed in a subsequent decarboxylation step, providing a route to unsubstituted or specifically substituted derivatives. Alkaline hydrolysis has been shown to be effective in modifying functional groups on related heterocyclic systems. sapub.org
Acetic acid often serves as a solvent or catalyst in the synthesis of quinoxalines. sapub.org In the final stages of a synthetic sequence starting from a 2,3-Dihydro-1H-cyclopenta[b]quinoxaline-1-one precursor, specific oxidation or reduction steps may be necessary to achieve the desired final product. For example, if the cyclopentane (B165970) ring portion of the precursor contains a ketone group (an oxo group), it might be reduced to a methylene (B1212753) group (-CH2-) or a hydroxyl group (-CHOH) using an appropriate reducing agent in an acidic medium like acetic acid. Conversely, if the dihydroquinoxaline ring needs to be aromatized, an oxidation step would be required. Acetic acid can serve as a suitable medium for such transformations, which might involve reagents like manganese dioxide for oxidation or various hydride reagents for reduction.
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic organic chemistry have provided novel and efficient routes to this compound and its derivatives. These methods often offer improvements in terms of yield, selectivity, and reaction conditions compared to traditional approaches.
Friedlander Reactions for Quinoxaline-Based Heterocycles Derived from 2,3-Dihydro-1H-cyclopenta[b]quinoxaline-1-ones
The Friedlander annulation is a classical and versatile method for the synthesis of quinolines and related heterocyclic systems. It typically involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net In the context of quinoxaline chemistry, this reaction has been adapted to construct complex, fused heterocyclic systems.
Acid-catalyzed Friedlander reactions involving 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones and 2-aminobenzaldehyde (B1207257) have been shown to yield unexpected and structurally interesting products. acs.orgnih.gov These reactions provide access to novel quinoxaline-based indoles and quinolones. acs.org
The reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with 2-aminobenzaldehyde under acidic conditions does not lead to the anticipated simple condensation product. Instead, it results in the formation of complex polycyclic aromatic compounds, namely 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines. acs.orgnih.gov The structures of these unexpected products have been confirmed by X-ray crystallography. acs.orgnih.gov The proposed mechanisms for the formation of these compounds involve intricate multi-step reaction pathways. acs.org This unusual reactivity highlights the unique chemical behavior of the cyclopenta[b]quinoxaline scaffold and provides a direct route to novel and complex heterocyclic systems.
Microdroplet-Assisted Synthesis of Quinoxaline Derivatives
Microdroplet-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and enabling high-throughput screening of reaction conditions. nih.govresearchgate.netdoaj.org This technique utilizes the unique environment of microdroplets to enhance reaction rates and yields, often without the need for catalysts. nih.govresearchgate.net
The synthesis of various quinoxaline derivatives has been successfully demonstrated using a microdroplet reaction platform. nih.govresearchgate.netdoaj.org For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in microdroplets occurs on a millisecond timescale with high conversion rates, significantly outperforming conventional bulk-phase reactions. nih.govresearchgate.net This method is not only rapid and efficient but also environmentally friendly due to the reduced use of solvents and catalysts. nih.govdoaj.org The platform can also be adapted for scaled-up synthesis, making it a promising technology for both academic research and industrial applications. nih.govresearchgate.netdoaj.org
| Reactants | Product | Yield (Microdroplet) | Yield (Bulk) |
| Benzene-1,2-diamine + 1,2-Indanedione | 1H-Indeno[1,2-b]quinoxaline | ~90% | Lower |
| Benzene-1,2-diamine + Other 1,2-dicarbonyls | Various Quinoxalines | Significantly Improved | Lower |
This table summarizes the enhanced yields of quinoxaline derivatives synthesized via microdroplet-assisted reactions compared to conventional bulk-phase methods. nih.govresearchgate.net
Synthesis of Quinoxaline 1,4-Dioxides and Related Scaffolds
Quinoxaline 1,4-dioxides are an important class of N-oxides that exhibit a wide range of biological activities. mdpi.comresearchgate.net Their synthesis is a key area of interest in medicinal chemistry. Several methods have been developed for the preparation of these compounds, with the Beirut reaction being one of the most efficient. mdpi.com
An established method for the synthesis of quinoxaline 1,4-dioxides involves the cyclization of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. mdpi.com This reaction, however, has been reported to produce low yields of the desired 2,3-disubstituted quinoxaline 1,4-dioxides. mdpi.com Interestingly, when α-ketoaldehydes are used as the 1,2-dicarbonyl component, 2-hydroxyquinoxaline (B48720) 1,4-dioxides are formed as the major products in good yields. mdpi.com The structure of o-benzoquinone dioxime, a key starting material, has been confirmed to have an amphi configuration of the oxime groups. nih.govresearchgate.netnih.gov
Synthesis of Quinoxaline-Fused Cyclopenta[cd]azulene (B14757204) Derivatives
The fusion of a quinoxaline ring to a cyclopenta[cd]azulene core represents a fascinating area of research, leading to novel π-extended polycyclic aromatic hydrocarbons with unique electronic properties. mdpi.comresearchgate.net These compounds are of interest for their potential applications in organic electronics. mdpi.comresearchgate.net
The synthesis of a quinoxaline-fused cyclopenta[cd]azulene has been achieved in a multi-step sequence starting from 4-methylazulene. mdpi.comresearchgate.net A key step in this synthesis is the condensation of a 1,2-dicarbonyl compound, specifically cyclopenta[cd]azulene-1,2-dione, with a 1,2-diamine to construct the quinoxaline ring. mdpi.com This approach allows for the ortho- and peri-fusion of the quinoxaline unit to the azulene (B44059) core, resulting in a donor-acceptor conjugated system. mdpi.com The resulting quinoxaline-fused cyclopenta[cd]azulene exhibits a decreased lowest excitation energy compared to the parent azulene, suggesting its potential as a near-infrared absorber. mdpi.comresearchgate.net
| Starting Material | Key Intermediate | Final Product |
| 4-Methylazulene | Cyclopenta[cd]azulene-1,2-dione | Quinoxaline-fused cyclopenta[cd]azulene |
This table outlines the key steps in the synthesis of quinoxaline-fused cyclopenta[cd]azulene. mdpi.com
Synthesis of 1,2,3-Methylidyne-2,3-dihydro-1H-cyclopenta[b]quinoxaline
The synthesis of complex quinoxaline derivatives often involves multi-step sequences. One such pathway leads to the formation of 1,2,3-Methylidyne-2,3-dihydro-1H-cyclopenta[b]quinoxaline. The foundational steps for creating the precursor, 1H-cyclopolymethylene[b]quinoxaline-1-one, involve a series of well-established reactions. This process begins with a Beirut reaction, followed by a Polonovski rearrangement. Subsequent base hydrolysis and an acetic acid-mediated oxidation/reduction sequence yield the desired cyclopenta[b]quinoxaline-1-one starting materials. nih.gov
Functionalization and Derivatization Strategies
The versatility of the quinoxaline core allows for a wide range of functionalization and derivatization reactions, leading to novel compounds with diverse properties.
Introduction of Ketomethylene Moieties onto Quinoxaline Systems
A key strategy for elaborating the quinoxaline scaffold is the introduction of a ketomethylene (–COCH2–) group at the C2 position. nih.gov This functionalization serves as a gateway to a variety of heterocyclic systems fused to the quinoxaline ring. The synthesis of these crucial keto-quinoxalines often begins with a Beirut reaction to form quinoxaline-1,4-dioxides, which are then subjected to a Polonovski rearrangement and subsequent hydrolysis to yield the target compounds. nih.gov
Formation of Quinoxaline-Based Indoles, Quinolones, and Quinoxaline-1,4-Dioxides from Precursors
Quinoxaline derivatives serve as valuable precursors for the synthesis of more complex heterocyclic systems, including quinoxaline-based indoles, quinolones, and quinoxaline-1,4-dioxides. nih.govresearchgate.netmdpi.com While indoloquinoxalines are commonly prepared through the reaction of o-phenylenediamine with isatin, alternative routes have been developed. nih.gov The synthesis of quinoxaline-based quinolines and quinoxaline-1,4-dioxides, which are less common in the literature, often starts from functionalized quinoxaline precursors. nih.gov For instance, 2,3-disubstituted quinoxaline 1,4-dioxides can be synthesized from benzofuroxan and various carbonyl compounds. researchgate.net
The synthesis of quinoxaline-1,4-dioxides is a significant area of research due to their biological activities. mdpi.comnih.gov The Beirut reaction is a primary method for their preparation, involving the cyclization of benzofuroxans with enols or enamines. mdpi.com Before the development of the Beirut reaction in 1965, the main synthetic route was the direct oxidation of quinoxaline derivatives. mdpi.com Another method involves the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. mdpi.com
| Precursor | Reagent | Product | Reference |
| o-Phenylenediamine | Isatin | Indoloquinoxalines | nih.gov |
| Benzofuroxan | Enols/Enamines | Quinoxaline-1,4-dioxides | mdpi.com |
| Quinoxaline derivatives | Oxidizing agents | Quinoxaline-1,4-dioxides | mdpi.com |
| o-Benzoquinone dioxime | 1,2-Dicarbonyl compounds | 2,3-Disubstituted quinoxaline 1,4-dioxides | mdpi.com |
Application of Fischer Indole (B1671886) Reaction to Quinoxaline Derivatives
The Fischer indole synthesis, a classic method for preparing indoles, can be effectively applied to quinoxaline derivatives. byjus.comwikipedia.orgtaylorandfrancis.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. byjus.comwikipedia.org In the context of quinoxalines, a 1H-cyclopolymethylene[b]quinoxaline-1-one can be reacted with phenylhydrazine to yield an indolo[2,3-c]cyclohepta[2,3-b]quinoxaline derivative. nih.gov This demonstrates the utility of the Fischer indole synthesis in creating complex, fused heterocyclic systems based on the quinoxaline scaffold. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a benthamdirect.combenthamdirect.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org
Beirut Reaction in Derivatization Schemes
The Beirut reaction is a cornerstone in the synthesis of quinoxaline-N,N'-dioxides and their derivatives. sbq.org.br Discovered by Haddadin and Issidorides in 1965, this reaction involves the cycloaddition of benzofuroxan with various nucleophilic partners such as enamines, α,β-unsaturated ketones, 1,3-dinitriles, or enolates. sbq.org.brmdpi.com The reaction is typically catalyzed by a base and can be performed in both protic and aprotic solvents. sbq.org.br The versatility of the Beirut reaction allows for the one-step synthesis of functionalized quinoxaline-N,N'-dioxides. sbq.org.br For example, the reaction of benzofuroxane with active methylene nitriles yields 2-aminoquinoxaline-1,4-dioxides. mdpi.com This reaction has also been utilized in the synthesis of precursors for 1H-cyclopolymethylene[b]quinoxaline-1-ones. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Benzofuroxan | Enamines | Quinoxaline-N,N'-dioxides | sbq.org.br |
| Benzofuroxan | α,β-Unsaturated ketones | Quinoxaline-N,N'-dioxides | sbq.org.br |
| Benzofuroxan | 1,3-Dinitriles | Quinoxaline-N,N'-dioxides | sbq.org.br |
| Benzofuroxan | Enolates | Quinoxaline-N,N'-dioxides | sbq.org.br |
| Benzofuroxane | Active methylene nitriles | 2-Aminoquinoxaline-1,4-dioxides | mdpi.com |
Friedel-Crafts Type Ring Closure Reactions
Friedel-Crafts reactions, a fundamental tool in organic synthesis for forming carbon-carbon bonds to aromatic rings, can be applied in an intramolecular fashion to construct polycyclic systems. wikipedia.orgmasterorganicchemistry.com In the context of quinoxaline chemistry, Friedel-Crafts type ring closures are employed to create fused ring systems. These reactions typically proceed via electrophilic aromatic substitution, where a tethered electrophile is attacked by the aromatic quinoxaline ring. wikipedia.org For instance, the synthesis of benzo[b]phosphole derivatives can involve a formal phospha-Friedel-Crafts-Bradsher cyclization. mdpi.com While direct examples for this compound are not explicitly detailed in the provided context, the principles of intramolecular Friedel-Crafts reactions are applicable for the synthesis of various fused quinoxaline structures. The success of these ring closures is often dependent on the ring size being formed, with 6-membered rings generally favored over 5- and 7-membered rings. masterorganicchemistry.com
Chemical Modification of Quinoxaline 1,4-Dioxide Derivatives
Quinoxaline 1,4-dioxides (QdNOs) are highly reactive heterocyclic compounds that serve as versatile precursors in medicinal and materials chemistry. nih.govmdpi.com Their chemical properties are largely influenced by the two N-oxide functional groups, which activate the quinoxaline core for various transformations. nih.govnih.gov The primary approaches for synthesizing quinoxaline 1,4-dioxides themselves include the direct oxidation of quinoxalines and, more significantly, the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or compounds containing active methylene groups, such as β-dicarbonyl compounds. mdpi.comnih.gov
The modification of existing quinoxaline 1,4-dioxide scaffolds typically falls into several categories:
Reactions of the N-Oxide Groups: The N-oxide fragments are often the most reactive sites and can be readily reduced to form quinoxaline mono-N-oxides or the parent quinoxalines. nih.gov
Side-Chain Transformations: Functional groups attached to the quinoxaline ring can be chemically altered. For instance, the high acidity of methyl groups at the C2 or C3 positions facilitates condensation reactions. nih.gov An example is the reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide with aldehydes to form chalcones, which can then be used to construct other heterocyclic rings like pyrazoles or thiopyrimidines. researchgate.net Similarly, formyl groups can be converted into hydrazones. mdpi.com
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the N-oxide groups facilitates nucleophilic substitution of leaving groups, such as halogens, on the benzene portion of the molecule. nih.gov This allows for the introduction of various substituents, including amino groups.
Despite the rich chemistry of quinoxaline 1,4-dioxides, a direct synthetic pathway involving the intramolecular cyclization of substituents or reaction with an external reagent to form the fused cyclopentane ring of this compound is not a commonly reported transformation in the surveyed literature. The synthesis of related fused systems, such as 2,3-tetramethylenequinoxaline 1,4-dioxide (a saturated analog of the target structure), is achieved via the Beirut reaction using a pre-existing cyclic enamine (morpholinylcyclohexene), where the five-membered ring is already part of one of the reactants rather than being formed from a quinoxaline 1,4-dioxide precursor. mdpi.com
Further research into intramolecular cyclization reactions of appropriately substituted quinoxaline 1,4-dioxides, for example, those bearing a ketone and an activated methylene group at adjacent positions, could potentially lead to the development of a viable synthetic route to this compound 1,4-dioxides. However, at present, this specific chemical modification remains an area with limited available data.
Reaction Pathways and Mechanistic Investigations
Proposed Reaction Mechanisms for Friedlander Reactions of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline-1-ones
The Friedlander annulation is a classical and versatile method for the synthesis of quinolines and, by extension, fused quinoxaline (B1680401) systems. nih.govwikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, the reaction with 2-aminobenzaldehyde (B1207257) presents a pathway to more complex, fused heterocyclic systems.
However, studies have revealed that the acid-catalyzed Friedlander reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones does not always yield the expected linear fused product. nih.govacs.orgacs.org Instead, unexpected rearrangement products are often observed. For instance, the reaction of keto quinoxaline 13a with 2-aminobenzaldehyde under acidic conditions yields only trace amounts of the anticipated quinolinoquinoxaline 16 . The major products are the rearranged indolophenazine 17 and the quinolinoquinoxalinone 18 . acs.orgacs.org
A proposed mechanism for the formation of these unexpected products suggests that they both arise from a common intermediate, 20 . acs.orgnih.gov This intermediate is formed from the starting keto quinoxaline 13 through two successive 1,3-prototropic shifts. The second shift is thought to be driven by the formation of a conjugated system with the carbonyl group. acs.org From this common intermediate, two competing pathways lead to the observed products:
Formation of Indolophenazine (17): A 1,2-addition of 2-aminobenzaldehyde to the carbonyl group of intermediate 20 , followed by an aldol (B89426) condensation and a subsequent rearrangement, leads to the formation of the indolophenazine derivative. nih.gov
Formation of Quinolinoquinoxalinone (18): This product is formed in a higher yield, suggesting a more favorable pathway. acs.org It is proposed that intermediate 20 undergoes air oxidation of the dihydroquinoxaline moiety to form a highly reactive cyclopentadienone-like intermediate 21 . This intermediate then undergoes a 1,4-addition of 2-aminobenzaldehyde, followed by an aldol condensation, dehydration, and finally, air-oxidation to yield the quinolinoquinoxaline product. acs.orgnih.gov
This unusual rearrangement in a Friedlander-type reaction represents a novel and direct method for synthesizing previously unknown indolophenazine and quinolinoquinoxaline ring systems. acs.orgacs.org
Mechanistic Aspects of Rearrangement Reactions (e.g., Polonovski Rearrangement Context)
The Polonovski rearrangement is a classic reaction in organic chemistry used for the N-demethylation of tertiary amine N-oxides. organicreactions.orgsynarchive.com The reaction is typically initiated by treatment with acetic anhydride (B1165640) or a similar acylating agent. organicreactions.orgsynarchive.com In the context of the synthesis of 1H-cyclopenta[b]quinoxaline derivatives, the Polonovski rearrangement is a key step in the preparation of the necessary starting materials. acs.orgacs.orgnih.gov
The synthesis of the 1H-cyclopolymethylene[b]quinoxaline-1-one starting materials for the aforementioned Friedlander reactions involves a sequence of reactions, one of which is the Polonovski rearrangement. acs.orgnih.gov This step is crucial for transforming the N-oxide precursors into intermediates that can be further elaborated.
The general mechanism of the Polonovski reaction involves the following key steps:
Acylation of the N-oxide: The tertiary amine N-oxide reacts with an acylating agent, such as acetic anhydride, to form an N-acyloxyammonium salt. organicreactions.org
Formation of an Iminium Ion: This is the central feature of the rearrangement. The N-acyloxyammonium salt undergoes elimination to form an iminium ion intermediate. organicreactions.org This can occur through the loss of an α-hydrogen or through fragmentation of a Cα-carbon bond.
Hydrolysis: The iminium ion is then hydrolyzed to yield a secondary amine and an aldehyde or ketone.
In the synthesis of the precursors to this compound-1-ones, the Polonovski rearrangement is applied to quinoxaline N-oxide derivatives. acs.orgnih.gov This rearrangement facilitates the introduction of a ketomethylene (–COCH2–) moiety at the C2 position of the quinoxaline ring, which is a critical functional group for the subsequent cyclization to form the cyclopentanone (B42830) ring of the target molecule. acs.org
Understanding Tautomerization Processes in this compound Systems
Tautomerization, the migration of a proton or other group between two or more positions in a molecule, is a fundamental concept in heterocyclic chemistry. researchgate.netresearchgate.netclockss.org In this compound systems, tautomeric equilibria can significantly influence their reactivity and spectroscopic properties.
A key example of tautomerization is observed in the proposed mechanism of the unusual Friedlander reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones. acs.orgnih.gov The formation of the crucial intermediate 20 from the starting keto quinoxaline 13 is proposed to occur via two consecutive 1,3-prototropic shifts. acs.org These shifts involve the migration of a proton from a carbon atom to a nitrogen atom within the quinoxaline ring system, leading to a change in the position of the double bonds.
The driving force for the second prototropic shift is the extension of the conjugated system to include the carbonyl group, which leads to a more stabilized intermediate. acs.org This tautomeric transformation is essential for the subsequent rearrangement and formation of the unexpected indolophenazine and quinolinoquinoxaline products.
The study of tautomerism in fused nitrogen-containing heterocyclic systems is complex, with the position of the equilibrium being influenced by factors such as the electronic nature of substituents, the solvent, and the solid-state packing forces. researchgate.netosti.gov In solution, different tautomers may exist in a dynamic equilibrium, while in the solid state, a single tautomer may be favored.
Dehydration and Oxidation Mechanisms in Quinoxaline Ring Formation
The formation of the quinoxaline ring itself, a core component of this compound, typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.puborganic-chemistry.orgresearchgate.net This reaction proceeds through a series of steps that include dehydration and, in some cases, oxidation.
The generally accepted mechanism for the formation of a quinoxaline from an o-phenylenediamine and a 1,2-dicarbonyl compound involves the following steps:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.
Dehydration: The hemiaminal intermediate readily loses a molecule of water to form an imine (Schiff base).
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl carbon in an intramolecular fashion to form a six-membered dihydropyrazine (B8608421) ring.
Second Dehydration/Oxidation: The resulting dihydroxy-tetrahydroquinoxaline intermediate undergoes a second dehydration step to form a dihydroquinoxaline. This dihydroquinoxaline can then be oxidized to the fully aromatic quinoxaline. In many cases, this oxidation occurs spontaneously in the presence of air (air oxidation). nih.gov
In the context of the unusual Friedlander reaction discussed earlier, both dehydration and oxidation are key steps in the proposed mechanism for the formation of the quinolinoquinoxaline product 18 . acs.orgnih.gov After the initial 1,4-addition of 2-aminobenzaldehyde to the cyclopentadienone-like intermediate, an aldol condensation occurs, which is followed by a dehydration step. The final step in the formation of the aromatic quinolinoquinoxaline is an air oxidation. acs.orgnih.gov
Ring-Expansion Reactions in Fused Quinoxaline Systems
Ring-expansion reactions are valuable transformations in organic synthesis, allowing for the construction of larger, often more complex, ring systems from smaller, more readily available precursors. nih.govyoutube.comchemistrysteps.comorganic-chemistry.org In the chemistry of fused quinoxaline systems, ring-expansion can lead to the formation of novel and potentially biologically active heterocyclic scaffolds.
The formation of the quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxaline 18 from the this compound-1-one starting material involves the fusion of an additional quinoline (B57606) ring system onto the existing quinoxaline framework, effectively expanding the polycyclic system. acs.org This transformation is mechanistically complex, involving prototropic shifts, oxidation, and a series of addition and condensation reactions. acs.orgnih.gov
Such rearrangements and expansions in fused quinoxaline systems are of significant interest as they provide access to novel heterocyclic structures that would be difficult to synthesize through more traditional linear synthetic routes. acs.org The study of these reactions and their mechanisms is key to unlocking the synthetic potential of the this compound scaffold and its derivatives for the creation of new materials and therapeutic agents. nih.govnih.govnih.govnih.gov
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise molecular structure of crystalline solids, providing unequivocal proof of atomic connectivity and stereochemistry. In the study of 1H-Cyclopenta[b]quinoxaline derivatives, this technique has been instrumental.
For instance, the crystal structures of tubulin in complex with several cyclopenta-pyrimidinyl dihydroquinoxalinone analogues have been reported. These studies provided direct confirmation of their binding to the colchicine (B1669291) site in tubulin, a key target for anticancer drugs. nih.govnih.gov The X-ray data revealed that the pyrimidine (B1678525) portion of these molecules forms water-mediated hydrogen bonds with specific amino acid residues of tubulin, namely β-C239 and β-V236. nih.gov This detailed structural information is invaluable for understanding the mechanism of action and for guiding the design of more potent tubulin polymerization inhibitors. nih.govnih.gov
Similarly, the structures of various other quinoxaline (B1680401) derivatives have been established using single-crystal X-ray diffraction analysis, confirming the connectivity and stereochemistry of the synthesized compounds. beilstein-journals.org In one example, the crystal structure of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one, a complex molecule containing a quinoxaline-related core, was unambiguously determined, revealing a three-dimensional supramolecular architecture stabilized by intermolecular and intramolecular hydrogen bonds. researchgate.net
The precision of X-ray crystallography allows for the detailed analysis of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry. This information is critical for computational modeling and for establishing structure-activity relationships.
Advanced Spectroscopic Characterization
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into the structure and dynamics of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the characterization of this compound and its derivatives, ¹H NMR is used to determine the number of different types of protons, their relative numbers, and their connectivity through the analysis of chemical shifts and coupling constants. rsc.orgchemicalbook.comuncw.edu For example, in the ¹H NMR spectrum of quinoxaline itself, the aromatic protons can be observed and assigned. chemicalbook.com For more complex derivatives, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed to establish proton-proton correlations. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, allowing for the complete assignment of the molecular structure. mdpi.com
| Technique | Information Obtained |
| ¹H NMR | Number and type of protons, connectivity |
| ¹³C NMR | Carbon framework structure |
| COSY | Proton-proton correlations |
| HSQC | Direct proton-carbon correlations |
| HMBC | Long-range proton-carbon correlations |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=N bonds in the quinoxaline ring, C=O in quinoxalinone derivatives, and N-H bonds. rsc.orgmdpi.com The IR spectra of various quinoxaline derivatives have been reported, showing characteristic absorption bands that aid in their identification. rsc.orgchemicalbook.com
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govchromatographyonline.comnih.gov It is an essential tool for confirming the purity and identity of synthesized compounds. nih.govekb.eg
In the context of this compound research, LC/MS is used to separate the target compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the compound, confirming its identity. nih.govchromatographyonline.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org This technique is crucial for verifying the successful synthesis of novel this compound derivatives. nih.govchromatographyonline.com
Analysis of Molecular Geometry and Conformation of this compound Derivatives
The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional shape, or conformation. The analysis of molecular geometry and conformation is therefore a critical aspect of their characterization.
X-ray crystallography provides the most precise information about the solid-state conformation of these molecules. nih.govnih.gov These studies have revealed that the fused ring system of this compound is largely planar, although substituents on the cyclopentane (B165970) or quinoxaline rings can introduce conformational flexibility. nih.gov
Electronic Structure, Aromaticity, and Optoelectronic Properties
Aromaticity Analysis in Fused Quinoxaline (B1680401) Systems
The aromaticity of polycyclic systems is a key determinant of their stability and reactivity. In quinoxaline-based fused systems, the distribution of π-electrons and the aromatic character of individual rings can be significantly altered by the nature of the fused components.
The fusion of a quinoxaline unit to a cyclopenta[cd]azulene (B14757204) core has been shown to create a unique donor-acceptor (D-A) conjugated system. mdpi.com In this arrangement, the azulene (B44059) moiety acts as the electron donor and the quinoxaline as the electron acceptor. mdpi.com Detailed structural and electronic analysis of a specific isomer, quinoxaline-fused cyclopenta[cd]azulene, reveals that the embedded azulene core largely preserves its inherent aromaticity despite the fusion. mdpi.comresearchgate.netdoaj.org
This preservation of aromatic character is quantified using the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization. For the quinoxaline-fused cyclopenta[cd]azulene, the HOMA values calculated for the five- and seven-membered rings of the azulene substructure are 0.59 and 0.81, respectively. researchgate.net These values indicate that the azulene core retains its aromatic nature. researchgate.net The quinoxaline ring itself, however, exhibits a lower HOMA value of 0.39, suggesting a less aromatic character compared to the azulene portion within the fused molecule. researchgate.net
Table 1: HOMA Values for Quinoxaline-Fused Cyclopenta[cd]azulene
| Molecular Substructure | HOMA Value |
|---|---|
| Azulene 7-membered ring | 0.81 |
| Azulene 5-membered ring | 0.59 |
| Quinoxaline ring | 0.39 |
This table presents the Harmonic Oscillator Model of Aromaticity (HOMA) values for the different ring components of quinoxaline-fused cyclopenta[cd]azulene, as reported in scientific literature. researchgate.net
Optoelectronic Characteristics and Band Gap Engineering in Quinoxaline Derivatives
Quinoxaline derivatives are widely recognized as valuable components in optoelectronic materials due to their electron-deficient nature, which allows for effective tuning of energy levels and band gaps. acs.orgresearchgate.net The fusion of additional aromatic systems is a key strategy for engineering their optoelectronic properties, particularly for applications requiring low band gaps, such as near-infrared (NIR) absorbers. researchgate.netrsc.orgrsc.org
Ring annulation in the quinoxaline-fused cyclopenta[cd]azulene system effectively lowers the lowest excitation energy compared to the parent azulene molecule. mdpi.comresearchgate.net The electronic absorption spectrum of this fused compound shows a significant shift of the longest absorption band to the lower energy region. mdpi.com Specifically, the longest absorption wavelength (λmax) is observed at 851 nm, a substantial redshift from azulene's λmax of 691 nm, indicating a narrowing of the HOMO-LUMO gap through π-system extension. mdpi.com
Time-dependent density functional theory (TD-DFT) calculations support these experimental findings, ascribing the lowest energy transition to the HOMO-LUMO transition, calculated to be at 638 nm. mdpi.com This transition, however, possesses a low oscillator strength, which aligns with the observed spectrum. mdpi.com
The frontier molecular orbitals (HOMO and LUMO) play a crucial role in determining the optoelectronic properties of these fused systems. In quinoxaline-fused cyclopenta[cd]azulene, the HOMO and LUMO are spatially distributed in a distinct manner. The HOMO is primarily spread across the quinoxaline core and the two five-membered rings of the cyclopenta[cd]azulene unit. mdpi.com In contrast, the LUMO is mainly localized on the cyclopenta[cd]azulene substructure itself. mdpi.com
Table 2: Optoelectronic Properties of Quinoxaline-Fused Cyclopenta[cd]azulene
| Property | Value | Source |
|---|---|---|
| Longest Absorption (λmax) | 851 nm | mdpi.com |
| Calculated Lowest Energy Transition (HOMO-LUMO) | 638 nm | mdpi.com |
| HOMO Distribution | Quinoxaline core and pentagons | mdpi.com |
| LUMO Distribution | Cyclopenta[cd]azulene substructure | mdpi.com |
This table summarizes key experimental and calculated optoelectronic data for quinoxaline-fused cyclopenta[cd]azulene. mdpi.com
Electrochemical Properties and Redox Processes in Quinoxaline Compounds
The electrochemical behavior of quinoxaline derivatives is a critical aspect of their characterization, particularly for applications in organic electronics. The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes these compounds susceptible to reduction. abechem.com
The fusion of an azulene system onto a 1h-Cyclopenta[b]quinoxaline framework has been demonstrated to induce multiple, reversible reduction processes. mdpi.comresearchgate.net Cyclic voltammetry studies on quinoxaline-fused cyclopenta[cd]azulene reveal a series of reversible reduction waves, a direct result of the electron-accepting nature of the extended π-conjugated system. mdpi.com
The first reversible reduction potential (Ered1) for this compound is observed at -0.99 V (vs. Fc/Fc+), followed by a second reversible wave (Ered2) at -1.33 V. mdpi.com The presence of these distinct, stable reduction steps indicates that the molecule can accept and stabilize multiple electrons, a desirable characteristic for n-type semiconductor materials in organic electronic devices. mdpi.comresearchgate.net This behavior contrasts with systems that undergo irreversible reduction, highlighting the stability of the radical anions formed in these fused systems.
Table 3: Electrochemical Reduction Potentials of Quinoxaline-Fused Cyclopenta[cd]azulene
| Process | Potential (V vs. Fc/Fc+) | Reversibility |
|---|---|---|
| First Reduction (Ered1) | -0.99 V | Reversible |
| Second Reduction (Ered2) | -1.33 V | Reversible |
This table details the reversible reduction potentials for quinoxaline-fused cyclopenta[cd]azulene as determined by cyclic voltammetry. mdpi.com
Thermally Activated Delayed Fluorescence (TADF) Properties of Quinoxaline Derivatives
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), potentially enabling 100% internal quantum efficiency. This process relies on the reverse intersystem crossing (rISC) of triplet excitons to the singlet state, followed by radiative decay. A critical requirement for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ).
While the broader class of quinoxaline derivatives has been extensively investigated as promising TADF emitters, specific research on the TADF properties of the parent compound This compound is not available in the current scientific literature. However, studies on various substituted quinoxaline derivatives provide valuable insights into the molecular design principles for achieving efficient TADF.
The key to achieving TADF in quinoxaline-based molecules is the strategic incorporation of electron-donating and electron-accepting moieties to modulate the electronic structure and minimize the ΔEₛₜ. The quinoxaline unit typically serves as the electron-accepting core.
For instance, a study on a fluorine-substituted quinoxaline with a phenoxazine (B87303) donor demonstrated a small ΔEₛₜ, which is crucial for facilitating the rISC process. researchgate.net This rational molecular design allowed for the development of an orange-red TADF emitter. researchgate.net The introduction of substituents and the control of the dihedral angle between the donor and acceptor units are critical in managing the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the ΔEₛₜ.
In another example, a series of quinoxaline-based compounds were synthesized and their photophysical properties studied. These compounds exhibited deep blue light emission. scholaris.ca The absorption spectra of these derivatives typically show two main bands: a short-wavelength absorption (around 250–300 nm) attributed to π–π* transitions of the aromatic system, and a long-wavelength absorption (around 350–400 nm) corresponding to n–π* electronic transitions involving the nitrogen atoms. scholaris.ca
The following table summarizes the photophysical data for a selection of quinoxaline derivatives designed for optoelectronic applications. It is important to note that this data is for illustrative purposes of the properties of substituted quinoxalines and not for this compound itself.
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| Compound 1 | 364 | 412 (in THF) | Not Reported |
| Compound 2 | 371 | 424 (in THF) | Not Reported |
| Compound 3 | 369 | 422 (in THF) | Not Reported |
| Compound 4 | 367 | 411 (in THF) | Not Reported |
| Data sourced from a study on quinoxaline-based blue aggregation-induced emission molecules. The compounds are substituted quinoxaline derivatives. scholaris.ca |
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of these molecules, including the S₁-T₁ energy gap. For cyclazine-based systems, which are also nitrogen-containing fused rings, extensive computational studies have been performed to understand the factors influencing the singlet-triplet gap, highlighting the importance of electron correlation in accurately predicting these values. arxiv.org Similar computational approaches would be necessary to evaluate the potential of this compound as a TADF emitter.
In a related complex, quinoxaline-fused cyclopenta[cd]azulene, the fusion of the quinoxaline ring was shown to decrease the lowest excitation energy. mdpi.com Nucleus-Independent Chemical Shift (NICS) calculations for this molecule indicated that the quinoxaline moiety retains its aromatic character. mdpi.com
While direct experimental or theoretical data on the TADF properties of this compound is lacking, the established principles from related quinoxaline derivatives suggest that appropriate substitution on the cyclopentane (B165970) or quinoxaline rings would be necessary to induce efficient TADF characteristics.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For quinoxaline (B1680401) derivatives, DFT studies, often employing the B3LYP functional, have been instrumental in understanding their fundamental characteristics. nih.govresearchgate.netresearchgate.net
The electronic properties of the 1H-Cyclopenta[b]quinoxaline system are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's reactivity, kinetic stability, and electronic transitions. nih.gov For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In related quinoxaline structures, the calculated HOMO-LUMO energy gap has been found to be around 3.89 eV. nih.gov
DFT calculations allow for the mapping of electron density and electrostatic potential (ESP), revealing the most electron-rich and electron-poor regions of the molecule. nih.gov This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. For example, studies on similar quinoxaline systems have shown that oxygen and nitrogen atoms are often centers of high electron density, influencing reactivity. researchgate.net Quantum chemical parameters derived from DFT, such as electronegativity, chemical hardness, and softness, are used to create quantitative structure-activity relationships (QSAR) to correlate a molecule's electronic structure with its observed activity, such as corrosion inhibition. researchgate.net
Table 1: Key Electronic Parameters from DFT Calculations for Quinoxaline-Related Systems
| Parameter | Significance | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies by derivative |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Varies by derivative |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | ~3.89 - 4.47 nih.govresearchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |
Note: The values are illustrative and depend on the specific derivative and computational method used.
Computational Mechanistic Studies for Reaction Pathways
Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to trace the energetic profiles of reaction pathways and identify transition states and intermediates. For the synthesis and functionalization of quinoxaline-based heterocycles, these studies are vital for understanding unexpected outcomes and optimizing reaction conditions.
One notable example involves the acid-catalyzed Friedlander reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones. Experimental work has shown that this reaction can lead to unexpected products like 8H-indolo[3,2-a]phenazine. nih.gov Computational mechanistic studies can be employed to propose and validate pathways for the formation of these unusual products, elucidating the complex rearrangements involved. nih.gov
Furthermore, multicomponent reactions for the direct C-H functionalization of quinoxalin-2(1H)-ones have been investigated using computational methods. mdpi.com These studies often propose mechanisms involving radical intermediates. For instance, in the trifluoroalkylation of quinoxalin-2(1H)-ones, a proposed mechanism involves the generation of a CF3 radical, its addition to an alkene, and subsequent attack on the quinoxalinone ring. mdpi.com DFT calculations can be used to assess the feasibility of such radical pathways by calculating the energies of the proposed intermediates and transition states. mdpi.com
Similarly, the synthesis of tetrahydro-1H-cyclopenta[c]quinolines via the Povarov reaction has been shown to be influenced by subtle substituent effects, which determine the reaction's regioselectivity and stereochemistry. researchgate.net Computational modeling can help rationalize these observations by comparing the activation barriers for different reaction channels, thereby explaining the preference for certain isomers.
Prediction of Spectroscopic Parameters and Optoelectronic Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental data and understanding the electronic transitions that give rise to observed spectra.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using DFT methods like the Gauge-Including Atomic Orbital (GIAO) method. ias.ac.in The calculated chemical shifts for quinoxalinones have shown good to excellent agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. ias.ac.in While ¹³C NMR predictions are often highly accurate, some deviations in ¹H NMR shifts, particularly for N-H protons, can occur due to intermolecular interactions not fully captured in gas-phase or implicit solvent models. ias.ac.in
The optoelectronic properties of this compound derivatives, which are essential for applications in organic electronics, can also be predicted computationally. Theoretical investigations into quinoxaline-based molecules for organic solar cells (OSCs) have demonstrated the ability to calculate key parameters like the HOMO-LUMO gap and intramolecular charge transfer (ICT) characteristics. researchgate.net These calculations are fundamental to predicting the potential performance of a material in an electronic device. researchgate.net
Table 2: Computationally Predicted Spectroscopic and Optoelectronic Data
| Property | Computational Method | Significance |
|---|---|---|
| UV-Vis λmax | TD-DFT/B3LYP | Predicts electronic absorption bands. ias.ac.in |
| ¹H & ¹³C NMR Shifts | DFT (GIAO) | Aids in molecular structure confirmation. ias.ac.in |
| Photoelectron Spectra | DFT, GW, CCSD | Characterizes valence electronic energy levels. unina.it |
Rational Design Principles for Novel this compound-Based Materials
Computational chemistry serves as a cornerstone for the rational design of new materials with tailored properties. By simulating molecular characteristics before undertaking complex synthesis, researchers can screen potential candidates and focus on the most promising structures. This approach is particularly valuable in the development of novel materials based on the this compound scaffold for applications in organic electronics.
The design of donor materials for organic solar cells (OSCs) is a prime example. researchgate.net Computational studies have been used to design and evaluate a series of quinoxaline-based small molecules. researchgate.net The design strategy often involves modifying the core structure with different electron-donating (donor) and electron-withdrawing (acceptor) groups to fine-tune the optoelectronic properties.
Key principles in this design process include:
Tuning Energy Levels: The HOMO and LUMO energy levels of the donor material must be appropriately aligned with those of the acceptor material (e.g., PC₆₁BM) to ensure efficient charge separation and a high open-circuit voltage (Voc). DFT calculations are used to predict these energy levels for newly designed molecules. researchgate.net
Reducing the Band Gap: A smaller HOMO-LUMO gap is desirable to enhance light absorption in the visible and near-infrared regions of the solar spectrum. Computational screening allows for the identification of structural modifications that effectively reduce the gap. researchgate.net
Enhancing Intramolecular Charge Transfer (ICT): Strong ICT from the donor part of the molecule to the acceptor part is crucial for efficient exciton (B1674681) dissociation. This can be computationally assessed by analyzing the distribution of the frontier orbitals. researchgate.net
Optimizing Charge Mobility: The ease with which electrons and holes can move through the material is critical for device performance. Reorganization energy, a parameter that can be calculated computationally, provides insight into charge transfer mobility. researchgate.net
Through such theoretical investigations, researchers have designed novel quinoxaline derivatives with predicted Voc values significantly higher than reference molecules, highlighting the power of computational chemistry to guide the development of high-performance organic electronic materials. researchgate.net
Advanced Applications in Materials Science and Photochemistry
Development of Dyes and Pigments Based on Quinoxaline (B1680401) Scaffolds
The development of novel dyes and pigments is crucial for a wide range of technologies, from high-performance coatings to advanced optical materials. Quinoxaline scaffolds are attractive chromophores due to their inherent aromaticity and electron-accepting nature, which can be readily modified to tune their color and photophysical properties.
While direct research on 1h-Cyclopenta[b]quinoxaline as a dye or pigment is not extensively documented, the principles of dye design based on related quinoxaline and fused-ring systems can be extrapolated. For instance, donor-π-acceptor (D-π-A) motifs are a cornerstone of modern dye chemistry. In such a system, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The quinoxaline moiety can serve as an effective electron acceptor. The fusion of a cyclopentadiene ring could further enhance the π-system and influence the intramolecular charge transfer (ICT) characteristics, which are critical for determining the absorption and emission properties of the dye.
For example, in a related system, cyclopenta[b]naphthalene cyanoacrylate dyes, a dimethylamino donor group is conjugated to a cyanoacrylate acceptor via a cyclopenta[b]naphthalene ring. rsc.orgnih.gov This D-π-A structure results in environment-sensitive fluorescence, a property known as solvatochromism, where the color of the dye changes with the polarity of the solvent. rsc.orgnih.gov A similar design strategy could be applied to this compound, where the cyclopentene-fused quinoxaline core acts as the π-bridge and acceptor, and various donor groups could be appended to modulate the dye's properties. The extended conjugation and potential for functionalization of the cyclopentene ring offer avenues for creating a new class of dyes with tailored absorption and emission characteristics.
Applications in Organic Electronics and Photonics
The field of organic electronics leverages the unique properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Quinoxaline derivatives have emerged as promising materials for various applications in this field due to their excellent electron-accepting capabilities and high electron mobility.
Electroluminescent Materials and Their Performance
Electroluminescent materials are the active components in organic light-emitting diodes (OLEDs), which are now ubiquitous in displays and lighting. The performance of an OLED is heavily dependent on the efficiency and color purity of the emitter. Quinoxaline derivatives have been investigated as both fluorescent and phosphorescent emitters.
While specific data on this compound is scarce, studies on structurally related 1H-pyrazolo[3,4-b]quinoxaline derivatives offer insights into the potential of such fused systems. rsc.orgrsc.orgcityu.edu.hk These materials, when doped into a host material, have been shown to exhibit bright green electroluminescence with high efficiencies. rsc.orgrsc.orgcityu.edu.hk For example, devices using these derivatives as dopants have achieved efficiencies of 7.5–9.7 cd/A with narrow emission bandwidths, which is crucial for achieving pure colors in displays. rsc.orgrsc.orgcityu.edu.hk The introduction of a cyclopentene ring in this compound could influence the emission color and efficiency through modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The following table summarizes the performance of electroluminescent devices based on 1H-pyrazolo[3,4-b]quinoxaline derivatives, which can serve as a benchmark for the potential of related cyclopenta-fused systems.
| Device Configuration | Dopant | Emission Peak (nm) | Efficiency (cd/A) | Bandwidth (nm) |
| ITO/NPB/Alq₃:Dopant/Alq₃/Mg:Ag | 1H-pyrazolo[3,4-b]quinoxaline derivative | 536-552 | 7.5-9.7 | 68-75 |
Data based on studies of 1H-pyrazolo[3,4-b]quinoxaline derivatives. rsc.orgcityu.edu.hk
Organic Semiconductor Properties and Device Integration
Organic semiconductors are the backbone of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. wikipedia.orgfiveable.me The charge transport characteristics of these materials, particularly their electron and hole mobilities, are critical for device performance. Quinoxaline derivatives are known to be excellent n-type (electron-transporting) materials due to the electron-deficient nature of the pyrazine (B50134) ring.
The fusion of a cyclopentadiene ring to the quinoxaline core in this compound can be expected to influence its semiconductor properties. The extended π-conjugation can lead to stronger intermolecular interactions and potentially higher charge carrier mobilities. The planarity of the molecule, which is influenced by the fused ring system, also plays a crucial role in solid-state packing and, consequently, charge transport.
A study on acenaphtho[1,2-b]quinoxaline-based low band gap copolymers, which share a similar fused-ring structure, demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs in OFETs. rsc.org These polymers exhibited good thermal stability and solution processability, which are important for device fabrication. The band gap of these materials was in the range of 1.8-2.0 eV, making them suitable for various optoelectronic applications. rsc.org It is plausible that copolymers incorporating the this compound unit could exhibit comparable or even enhanced semiconductor properties.
| Polymer Backbone | Hole Mobility (cm²/Vs) | Band Gap (eV) |
| Acenaphtho[1,2-b]quinoxaline-oligothiophene copolymer | 10⁻⁵ - 10⁻³ | 1.8 - 2.0 |
Data for a structurally related copolymer. rsc.org
Organic Photovoltaic (OPV) Cells Utilizing Quinoxaline Derivatives
Organic photovoltaic (OPV) cells offer a promising route to low-cost, flexible solar energy conversion. The efficiency of OPV devices is largely determined by the properties of the donor and acceptor materials in the active layer. Quinoxaline derivatives, with their strong electron-accepting character, have been widely used as acceptor materials in OPV cells.
Recent advances in non-fullerene acceptors have led to significant improvements in OPV performance. Quinoxaline-based acceptors have been at the forefront of this development. For instance, a chlorinated non-fullerene acceptor based on a quinoxaline core has enabled OPV cells with efficiencies exceeding 16%. eurekalert.org Another study on a quinoxaline-based D-A copolymer donor achieved an efficiency of 17.62%. nih.gov A π-extended quinoxaline-based acceptor has even pushed the efficiency to 20.2%. nih.gov
While there is no specific data on this compound in OPV cells, its electronic properties suggest it could be a promising building block for novel acceptor materials. The fused cyclopentene ring could be functionalized to fine-tune the material's solubility, morphology, and energy levels, which are all critical for achieving high-performance OPV devices.
The following table highlights the performance of some high-efficiency OPV cells based on quinoxaline derivatives.
| Donor:Acceptor System | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| PBDB-TF:AQx | 13.31 | 0.893 | 22.18 | 67.14 |
| PBQ6:Y6 | 17.62 | - | - | 77.91 |
| PM6:BTP-eC9:SMA | 20.22 | - | - | - |
Data from various quinoxaline-based OPV systems. eurekalert.orgnih.govnih.gov
Design and Performance of TADF Emitters in Organic Light-Emitting Diodes (OLEDs)
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to internal quantum efficiencies of up to 100%. rsc.orgresearchgate.net TADF emitters are typically designed with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates reverse intersystem crossing from the triplet to the singlet state.
Quinoxaline derivatives have been successfully employed as the acceptor unit in D-A type TADF emitters. rsc.orgnih.gov The strong electron-accepting nature of the quinoxaline core helps to spatially separate the HOMO and LUMO, which is a key strategy for minimizing ΔEST. rsc.org The fusion of a cyclopentadiene ring in this compound could provide a rigid and planar scaffold that can be further functionalized with donor groups to create novel TADF emitters.
For example, TADF emitters based on a 1,2,3,4-tetrahydrophenazine acceptor (a quinoxaline derivative) have shown small ΔEST values (0.07-0.15 eV) and have been used to fabricate OLEDs with external quantum efficiencies (EQEs) up to 15.3%. rsc.org Another study on pyridobenzoquinoxaline-based TADF emitters achieved an EQE of 12.9% for red emission. rsc.org These results underscore the potential of quinoxaline-based scaffolds in the design of high-performance TADF emitters.
| TADF Emitter | ΔEST (eV) | Maximum EQE (%) | Emission Color |
| DMAC-TTPZ | 0.15 | 15.3 | - |
| PXZ-TTPZ | 0.09 | - | - |
| PTZ-TTPZ | 0.07 | - | - |
| PQDMAC-V | - | 12.9 | Red |
Data for various quinoxaline-based TADF emitters. rsc.orgrsc.org
Role as Ligands in Coordination Chemistry and Metal Complexes
The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. The resulting metal complexes can exhibit a wide range of interesting properties, including catalytic activity, unique magnetic behavior, and applications in sensing and photodynamic therapy.
The this compound ligand, with its fused ring system, can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyrazine ring. The cyclopentene moiety can be functionalized to introduce additional donor atoms, leading to the formation of polydentate ligands and more complex coordination architectures.
Studies on metal complexes of other quinoxaline-based ligands have demonstrated their rich coordination chemistry. nih.govisca.inrsc.orgnih.gov For example, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand derived from quinoxalin-2(1H)-one have been synthesized and characterized. nih.gov These complexes have shown interesting electrochemical and biological properties. nih.gov The use of this compound as a ligand could lead to the formation of novel metal complexes with unique structural, electronic, and magnetic properties, opening up new avenues for research in coordination chemistry and materials science.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies for 1H-Cyclopenta[b]quinoxaline
The classical synthesis of quinoxalines, typically involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often requires harsh conditions such as high temperatures and the use of strong acid catalysts. nih.gov The development of more efficient and environmentally benign synthetic routes is a significant challenge for the production of this compound and its substituted analogues. Future research will likely prioritize methodologies that align with the principles of green chemistry, focusing on high yields, mild reaction conditions, and the use of recyclable catalysts. ias.ac.inrsc.org
Several modern synthetic strategies developed for general quinoxalines could be adapted and optimized for this compound. These include:
Organocatalysis : The use of metal-free organocatalysts, such as nitrilotris(methylenephosphonic acid), has been shown to produce various quinoxalines in high yields with short reaction times. nih.gov Exploring these catalysts for the condensation of cyclopentane-1,2-dione with o-phenylenediamines could offer a sustainable alternative to metal-based catalysts.
Heterogeneous Catalysis : Recyclable solid catalysts, like sulfated polyborate or alumina-supported heteropolyoxometalates, present a promising avenue for greener synthesis. nih.govias.ac.in These catalysts function under solvent-free or mild temperature conditions, simplifying workup procedures and minimizing waste. nih.govias.ac.in
Multi-component Reactions (MCRs) : Advanced strategies involving one-pot, multi-component reactions can construct complex molecular architectures with high atom and pot economy. rsc.org Designing an MCR pathway for this compound could enable the rapid generation of a diverse library of derivatives from simple precursors. rsc.org
Table 1: Comparison of Modern Synthetic Strategies for Potential Adaptation to this compound Synthesis
| Methodology | Catalyst/Reagent Example | Key Advantages | Potential Application | Reference |
|---|---|---|---|---|
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Metal-free, short reaction times, high yields. | Condensation of cyclopentane-1,2-dione and o-phenylenediamines. | nih.gov |
| Heterogeneous Catalysis | Sulfated Polyborate | Recyclable, solvent-free conditions, mild acidity. | Environmentally friendly production of the core structure. | ias.ac.in |
| Heterogeneous Catalysis | Alumina-supported CuH₂PMo₁₁VO₄₀ | Recyclable, high yields at room temperature. | Energy-efficient synthesis. | nih.gov |
| Multi-component Reactions | Tandem Cyclocondensation/Ugi/Click | High bond-forming economy, operational simplicity, benign conditions. | One-pot synthesis of complex, functionalized derivatives. | rsc.org |
In-Depth Exploration of Structure-Property Relationships for Targeted Material Design
The π-conjugated system of this compound makes it an intriguing candidate for optoelectronic materials. However, a systematic understanding of how structural modifications influence its electronic and photophysical properties is currently lacking. Future research must focus on establishing clear structure-property relationships to enable the targeted design of materials for specific applications.
The quinoxaline (B1680401) unit is known to be electron-deficient, and its fusion with other rings can create donor-acceptor (D-A) systems. mdpi.com The properties of the this compound core can be fine-tuned by:
Substitution on the Benzene (B151609) Ring : Introducing electron-donating or electron-withdrawing groups onto the benzo portion of the quinoxaline system can modulate the HOMO-LUMO energy gap, thereby altering absorption and emission characteristics.
Modification of the Cyclopentane (B165970) Ring : Functionalization of the cyclopentane ring, for instance with ester groups, can modify physical properties like solubility and reactivity. ontosight.ai Saturation or unsaturation within this ring will also significantly impact the planarity and conjugation of the entire molecule.
Extension of the π-System : Fusing additional aromatic or heteroaromatic rings to the core structure can extend π-conjugation, typically leading to red-shifted absorption spectra and enhanced thermal stability. beilstein-journals.org
In-depth studies combining synthesis, spectroscopy (UV-vis, fluorescence), and thermal analysis (TGA) are needed to build a comprehensive library of derivatives and map their properties. beilstein-journals.org This knowledge is crucial for designing novel N-heteroacenes for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 2: Predicted Effects of Substituents on the Properties of this compound
| Modification Site | Substituent Type | Predicted Effect on Properties | Potential Application | Reference |
|---|---|---|---|---|
| Benzo Ring | Electron-Donating (e.g., -NH₂, -OCH₃) | Raise HOMO level, potentially narrow band gap, shift absorption to longer wavelengths. | Organic Electronics | ontosight.ai |
| Benzo Ring | Electron-Withdrawing (e.g., -CN, -NO₂) | Lower LUMO level, increase electron affinity. | n-type Semiconductors | beilstein-journals.org |
| Cyclopentane Ring | Alkyl Chains, Ester Groups | Increase solubility, modify crystal packing. | Solution-Processable Devices | ontosight.ai |
| Quinoxaline N-atoms | N-Oxidation | Increase reactivity, potential for new transformations. | Synthetic Building Blocks | mdpi.com |
| Core Structure | π-System Extension | Enhance thermal stability, red-shift absorption/emission. | Optoelectronic Materials | mdpi.combeilstein-journals.org |
Harnessing Unexpected Reactivity and Selectivity for Novel Chemical Transformations
While the synthesis of the quinoxaline core is well-established, the specific reactivity of the this compound system remains largely unexplored. The fusion of the five-membered ring may induce unique electronic effects or steric constraints that lead to unexpected reactivity and selectivity. A key research direction is to investigate and harness this unique reactivity for the development of novel chemical transformations.
Future studies could focus on:
Reactivity of the Nitrogen Atoms : The nitrogen atoms in the pyrazine (B50134) ring are typically nucleophilic and basic sites. mdpi.com Exploring their reactivity towards electrophiles, such as in protonation, alkylation, or oxidation reactions to form N-oxides, could provide access to a wide range of new derivatives with potentially altered biological or material properties. mdpi.commdpi.com The formation of quinoxaline 1,4-dioxides, for example, is a known strategy to activate the core for further functionalization. mdpi.com
Domino and Tandem Reactions : The development of one-pot domino reactions that functionalize the heterocyclic core in multiple positions could provide rapid access to complex molecules. nih.gov Investigating the reaction of this compound in catalyzed tandem processes could reveal new synthetic pathways that are both efficient and atom-economical. nih.gov
C-H Activation : Direct functionalization of the C-H bonds on both the benzene and cyclopentane rings is a highly sought-after transformation in modern organic synthesis. Developing selective C-H activation protocols for the this compound scaffold would be a powerful tool for late-stage diversification of the molecule.
Understanding the fundamental reactivity of this specific heterocyclic system is paramount for its establishment as a versatile building block in organic synthesis.
Advanced Computational Design and Prediction of Novel this compound Derivatives with Tunable Properties
Computational chemistry offers a powerful and efficient tool to accelerate the design and discovery of new functional molecules, mitigating the time and expense of extensive trial-and-error synthesis. Applying advanced computational methods to the this compound scaffold is a critical future research direction.
Key computational approaches include:
Density Functional Theory (DFT) : DFT calculations can predict the geometric and electronic structures of novel derivatives. This allows for the in silico prediction of key material properties, such as HOMO/LUMO energy levels, band gaps, and absorption spectra, guiding synthetic efforts toward molecules with desired optoelectronic characteristics. researchgate.net Computational tools can also be used to assess properties like aromaticity, which influences stability and reactivity. mdpi.com
Molecular Docking : For medicinal chemistry applications, molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This enables the rational design of potent and selective inhibitors for therapeutic purposes. mdpi.com
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in modern drug discovery. mdpi.com These computational models can screen potential drug candidates for favorable pharmacokinetic profiles early in the design phase, increasing the likelihood of success in later developmental stages. nih.gov
By integrating computational design with synthetic efforts, researchers can more effectively navigate the vast chemical space of possible this compound derivatives to identify promising candidates for both material and biological applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1H-Cyclopenta[b]quinoxaline, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and α-diketones or glyoxal derivatives. For this compound, cyclization strategies using phenacyl bromide or TiO₂ nanocatalysts can improve regioselectivity (e.g., Figure 5 in ). Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (0.5–5 mol%) to minimize side products like imidazo-quinoxalines. Purity is validated via HPLC or GC-MS .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodology : Contradictions often arise from tautomerism or solvent effects. For example, NH protons in the quinoxaline ring may exhibit variable chemical shifts in DMSO-d₆ vs. CDCl₃. Cross-validate using 2D NMR (COSY, HSQC) and computational tools (DFT-based chemical shift prediction). Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with simulated spectra to confirm functionalization .
Q. What are the standard protocols for biological screening of this compound analogs?
- Methodology : Prioritize assays based on structural analogs. For anticancer activity, use MTT assays on non-small-cell lung cancer (NSCLC) cells (e.g., A549), noting IC₅₀ values. For antimicrobial screening, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments .
Advanced Research Questions
Q. How do steric and electronic modifications to the cyclopenta[b]quinoxaline core impact structure-activity relationships (SAR) in anticancer drug design?
- Methodology : Introduce substituents (e.g., bromo, methoxy) at C-2/C-3 positions to modulate electron density and steric bulk. Bromo-substituted derivatives exhibit enhanced DNA intercalation and topoisomerase inhibition, as shown in NSCLC models . Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP, followed by MD simulations to assess stability .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Methodology : Employ QSAR models using descriptors like LogP, polar surface area (PSA), and H-bond donors/acceptors. Tools like SwissADME or PreADMET predict bioavailability (%F) and blood-brain barrier penetration. Validate with in vitro Caco-2 permeability assays and hepatic microsome stability tests .
Q. How can researchers address conflicting results in the mechanism of action (MoA) studies of quinoxaline-based antitubular agents?
- Methodology : Discrepancies may arise from differential protein binding or off-target effects. Use proteomic profiling (e.g., SILAC) to identify interacting proteins in M. tuberculosis. Combine enzyme inhibition assays (e.g., InhA for mycolic acid biosynthesis) with transcriptomic analysis (RNA-seq) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
